

The Azetidine Scaffold: A Strained Ring with Unstrained Potential in Modern Research

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Compound of Interest

Compound Name: Ethyl 7-[3-(azetidin-1-ylmethyl)phenyl]-7-oxoheptanoate

CAS No.: 898761-17-6

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Abstract

The four-membered nitrogen-containing heterocycle, azetidine, has emerged from relative obscurity to become a privileged scaffold in contemporary chemical and biological research.[1][2] Its unique combination of high ring strain (approximately 25.4 kcal/mol), a sp³-rich three-dimensional character, and conformational rigidity imparts favorable physicochemical and pharmacokinetic properties to molecules that contain this motif.[1][3] This guide provides an in-depth exploration of the burgeoning research applications of azetidine-containing compounds, intended for researchers, scientists, and professionals in drug development and materials science. We will delve into the strategic incorporation of the azetidine ring to enhance molecular properties, explore its diverse applications in medicinal chemistry and materials science, and provide detailed experimental protocols for the synthesis and evaluation of these promising compounds.

The Azetidine Advantage: Harnessing Strain for Function

The azetidine ring's inherent strain energy, intermediate between that of the highly reactive aziridine and the more stable pyrrolidine, is the cornerstone of its utility.[1][2] This strain does not render the ring unstable under physiological conditions but rather provides a unique conformational constraint that can pre-organize substituents for optimal interaction with biological targets.[1] This rigidity can lead to a decrease in the entropic penalty upon binding, potentially resulting in higher affinity for target proteins.[1]

Furthermore, the non-planar, sp^3 -rich nature of the azetidine scaffold is a significant departure from the often flat, aromatic structures prevalent in many compound libraries. This three-dimensionality can lead to improved solubility, a crucial factor in drug development, and can provide novel exit vectors for chemical diversification, allowing for the exploration of previously inaccessible chemical space.[4]

Key Physicochemical Properties of Azetidine:

Property	Value	Reference
Molar Mass	57.09 g/mol	[5]
Boiling Point	61-62 °C	[5]
Density	0.847 g/cm ³ (at 25 °C)	[5]
pKa (conjugate acid)	11.29	[5]
Ring Strain Energy	~25.2-25.4 kcal/mol	[1][2]

Applications in Medicinal Chemistry: A Scaffold for Novel Therapeutics

The azetidine moiety has been successfully incorporated into a number of FDA-approved drugs, validating its utility in overcoming common drug development hurdles such as metabolic instability and poor selectivity.[3] Its applications span a wide range of therapeutic areas, from oncology and infectious diseases to central nervous system (CNS) disorders.[3][6]

Enhancing Pharmacokinetic Properties

The incorporation of an azetidine ring can significantly improve a drug candidate's metabolic stability. The strained ring is less susceptible to metabolism by cytochrome P450 enzymes compared to more flexible alkyl chains or larger rings. This can lead to a longer half-life and improved bioavailability. Furthermore, the polar nitrogen atom within the azetidine ring can enhance aqueous solubility, a critical parameter for drug formulation and absorption.

A Versatile Tool in Drug Design

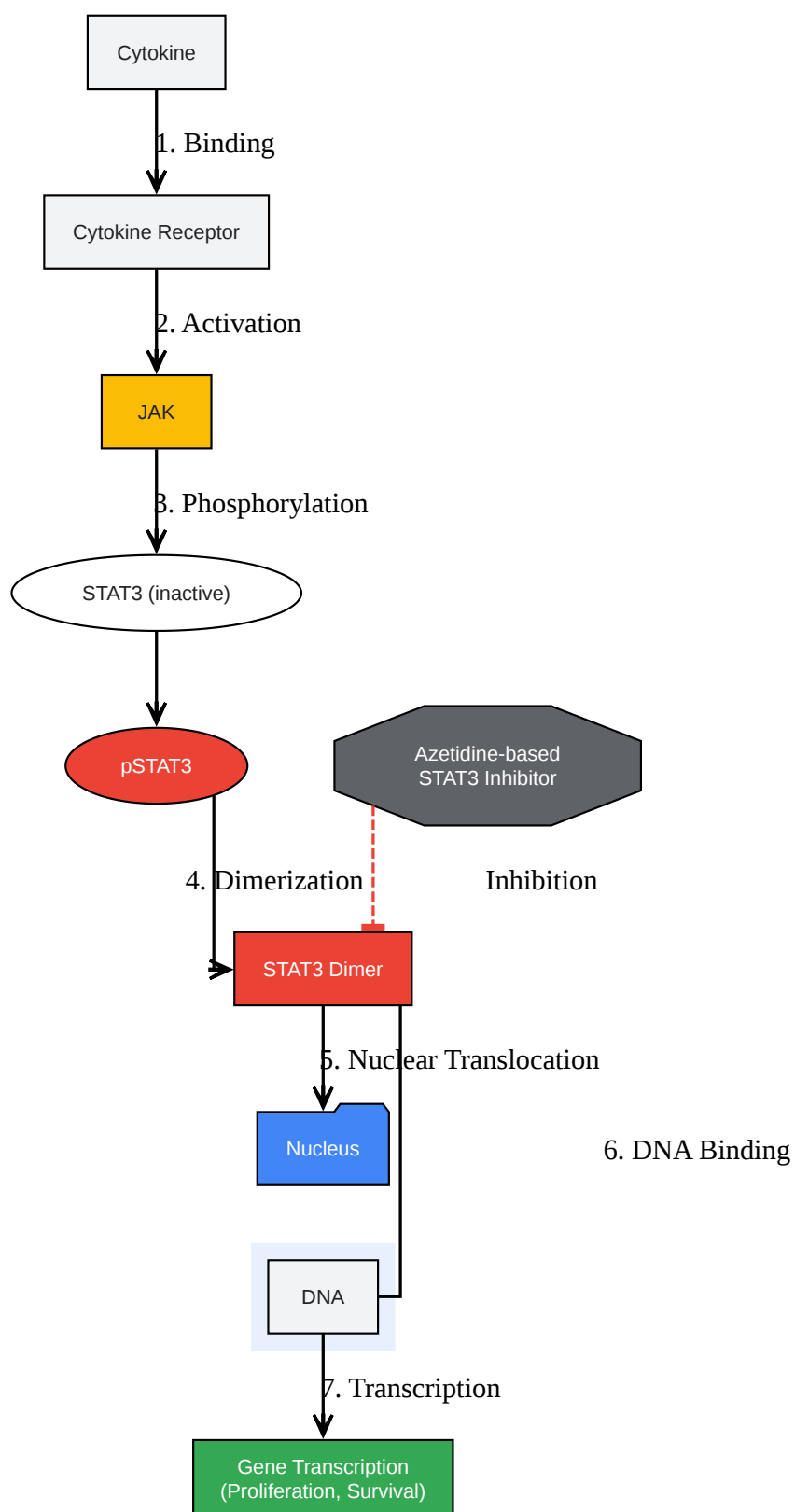
Azetidine derivatives have demonstrated a wide array of pharmacological activities:

- **Anticancer Agents:** Azetidine-containing compounds have shown potent antiproliferative activity.^[7] For instance, they have been investigated as inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a key protein involved in cancer cell proliferation and survival.^[6]
- **Antibacterial Agents:** The azetidine scaffold, particularly in the form of azetidin-2-ones (β -lactams), is a cornerstone of antibiotic therapy.^[7] Research continues to explore novel azetidine derivatives to combat the growing threat of antibiotic resistance.^[7]
- **CNS Modulators:** The rigid nature of the azetidine ring makes it an attractive scaffold for designing ligands that can selectively target CNS receptors.^[3]
- **Enzyme Inhibitors:** The unique geometry of the azetidine ring can be exploited to design potent and selective enzyme inhibitors for a variety of therapeutic targets.

Featured Application: Inhibition of STAT3 in Oncology

Constitutive activation of the STAT3 signaling pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention. Azetidine-based compounds have emerged as promising direct inhibitors of STAT3.

Below is a diagram illustrating the STAT3 signaling pathway and the point of intervention for small molecule inhibitors.



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Caption: The STAT3 signaling pathway and inhibition by azetidine compounds.

Experimental Protocol: In Vitro STAT3 Inhibition Assay (ELISA-based)

This protocol describes a method to assess the ability of an azetidine-containing compound to directly inhibit the DNA-binding activity of STAT3.[6]

Materials:

- Recombinant human STAT3 protein
- 96-well plate pre-coated with a STAT3-specific DNA consensus sequence
- Primary antibody against STAT3
- HRP-conjugated secondary antibody
- TMB substrate solution
- Stop solution (e.g., 2N H₂SO₄)
- Wash buffer (e.g., PBS with 0.05% Tween-20)
- Assay buffer
- Azetidine-containing test compound and a known STAT3 inhibitor (positive control)
- Microplate reader

Procedure:

- **Compound Preparation:** Prepare a serial dilution of the azetidine-containing test compound and the positive control in assay buffer.
- **Binding Reaction:** Add the recombinant STAT3 protein to each well of the DNA-coated plate, followed by the addition of the test compound or control. Incubate at room temperature for 1 hour to allow for STAT3-DNA binding.

- **Washing:** Wash the plate three times with wash buffer to remove unbound protein and compound.
- **Primary Antibody Incubation:** Add the primary antibody against STAT3 to each well and incubate for 1 hour at room temperature.
- **Washing:** Repeat the washing step as in step 3.
- **Secondary Antibody Incubation:** Add the HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.
- **Washing:** Repeat the washing step as in step 3.
- **Signal Development:** Add TMB substrate solution to each well and incubate in the dark for 15-30 minutes, or until a color change is observed.
- **Reaction Stoppage:** Add the stop solution to each well to quench the reaction.
- **Data Acquisition:** Measure the absorbance at 450 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value.

Frontiers in Materials Science: Building with Azetidines

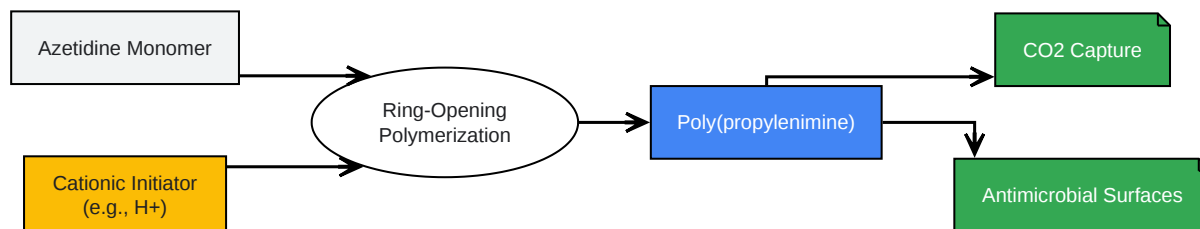
The unique reactivity of the azetidine ring also makes it a valuable building block in materials science.

Azetidine-Containing Polymers

The ring-opening polymerization of azetidines and their derivatives leads to the formation of poly(propylenimine)s (PPIs) and other functional polymers.^{[8][9]} These polymers have shown promise in various applications:

- **CO₂ Capture:** Branched PPIs impregnated into porous silica supports have been investigated as efficient adsorbents for CO₂ capture from the atmosphere.^[8]

- Antimicrobial Materials: Polymers functionalized with azetidinium groups exhibit potent antimicrobial activity and can be used to create antimicrobial surfaces.[10]



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Caption: Cationic ring-opening polymerization of azetidine for materials applications.

Chiral Auxiliaries in Asymmetric Synthesis

Enantiomerically pure azetidine derivatives have been successfully employed as chiral auxiliaries in asymmetric synthesis.[11][12][13] Their rigid, C_2 -symmetric structures can effectively control the stereochemical outcome of a variety of chemical transformations, leading to the synthesis of enantiopure compounds.[12]

Synthetic Methodologies: Accessing the Azetidine Core

The synthesis of the azetidine ring, once considered challenging, has seen significant advancements.[1] Modern methods offer efficient and versatile routes to a wide range of substituted azetidines.[3][14]

General Synthetic Strategies

Common approaches to azetidine synthesis include:

- Intramolecular Cyclization of 1,3-Amino Alcohols: This is a classical and reliable method for forming the azetidine ring.[2]
- [2+2] Cycloadditions: Photochemical or metal-catalyzed [2+2] cycloadditions of imines and alkenes can provide direct access to the azetidine core.[1]

- Ring Contraction and Expansion Reactions: Methods involving the contraction of larger rings (e.g., pyrrolidines) or the expansion of smaller rings (e.g., aziridines) have also been developed.[\[1\]](#)
- Reduction of β -Lactams: The reduction of readily available β -lactams (azetidin-2-ones) is another common route.[\[5\]](#)

Experimental Protocol: Synthesis of a 3-Substituted Azetidine Derivative

This protocol describes a two-step synthesis of a 3-substituted azetidine via a Horner-Wadsworth-Emmons reaction followed by an aza-Michael addition.[\[14\]](#)

Step 1: Synthesis of tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate

Materials:

- 1-Boc-3-azetidinone
- Methyl 2-(diethoxyphosphoryl)acetate
- Sodium hydride (60% dispersion in mineral oil)
- Dry Tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride (NH_4Cl)
- Ethyl acetate (EtOAc)
- Brine
- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography

Procedure:

- To a stirred suspension of sodium hydride (1.2 eq) in dry THF at 0 °C under an inert atmosphere, add methyl 2-(diethoxyphosphoryl)acetate (1.1 eq) dropwise.
- Allow the reaction mixture to warm to room temperature and stir for 30 minutes.
- Cool the mixture back to 0 °C and add a solution of 1-Boc-3-azetidinone (1.0 eq) in dry THF dropwise.
- Stir the reaction at room temperature for 12-16 hours.
- Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
- Extract the aqueous layer with EtOAc (3x).
- Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography to afford the desired product.

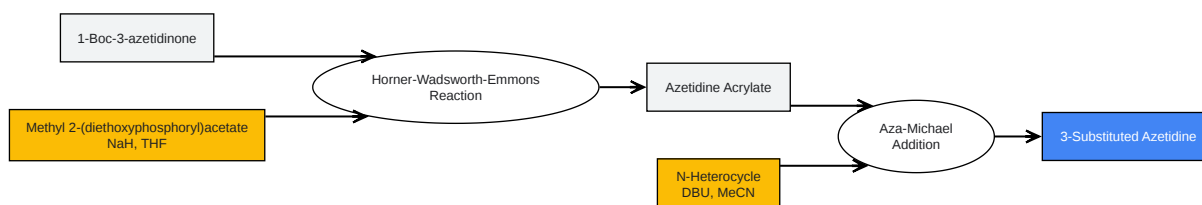
Step 2: Synthesis of a 3-Substituted Azetidine via Aza-Michael Addition

Materials:

- tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate (from Step 1)
- A desired N-heterocyclic nucleophile (e.g., pyrazole)
- 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
- Acetonitrile (MeCN)
- Water
- Ethyl acetate (EtOAc)
- Anhydrous sodium sulfate (Na₂SO₄)
- Silica gel for column chromatography

Procedure:

- Dissolve tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate (1.0 eq), the N-heterocyclic nucleophile (1.0 eq), and DBU (1.0 eq) in MeCN.
- Stir the reaction mixture at 65 °C for 4-16 hours, monitoring by TLC.
- Upon completion, cool the reaction to room temperature and quench with water.
- Extract the aqueous layer with EtOAc (3x).
- Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography to yield the final 3-substituted azetidine derivative.^[14]



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Caption: Workflow for the synthesis of a 3-substituted azetidine derivative.

Conclusion and Future Perspectives

The azetidine scaffold has firmly established itself as a valuable tool in modern chemical research. Its unique structural and electronic properties offer tangible advantages in the design of novel therapeutics and advanced materials. The continued development of innovative synthetic methodologies will undoubtedly broaden the accessibility and diversity of azetidine-containing compounds, paving the way for new discoveries. As our understanding of the

intricate relationship between three-dimensional molecular architecture and function deepens, the "strained" azetidine ring is poised to unlock even greater, "unstrained" potential across the scientific landscape.

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